molecular formula C17H24N6OS B6457085 2-cyclopropyl-4-{4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-5,6-dimethylpyrimidine CAS No. 2549040-80-2

2-cyclopropyl-4-{4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-5,6-dimethylpyrimidine

Cat. No.: B6457085
CAS No.: 2549040-80-2
M. Wt: 360.5 g/mol
InChI Key: UJTMCACLPNVGCJ-UHFFFAOYSA-N
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Description

2-cyclopropyl-4-{4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-5,6-dimethylpyrimidine is a useful research compound. Its molecular formula is C17H24N6OS and its molecular weight is 360.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 360.17323058 g/mol and the complexity rating of the compound is 445. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Chemistry: As a versatile intermediate, it is used in the synthesis of more complex organic molecules.

  • Biology: It serves as a probe to study molecular interactions within biological systems.

  • Industry: May be used in the production of specialized polymers or as a catalyst in various chemical processes.

5. Mechanism of Action: The compound exerts its effects through interaction with specific molecular targets:

  • Binding to Enzymes: Modulates enzyme activity by occupying active sites or allosteric binding sites.

  • Pathways Involved: May influence signal transduction pathways by altering the activity of key enzymes or receptors, thus affecting cellular processes.

Comparison with Similar Compounds

  • Similar compounds include those with related pyrimidine, piperazine, and thiadiazole moieties.

  • Unique Features: The presence of the methoxymethyl group and the specific substitution pattern on the pyrimidine ring set it apart from other compounds, potentially leading to distinct biological activities.

  • Similar Compounds: Includes 2-methylpyrimidines, 3-thiadiazolyl derivatives, and piperazinyl-pyrimidines, each offering a unique set of properties and applications.

There you have it—a deep dive into the intricacies of "2-cyclopropyl-4-{4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-5,6-dimethylpyrimidine." Fascinating how a single molecule can bridge so many disciplines, right?

Properties

IUPAC Name

5-[4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-3-(methoxymethyl)-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N6OS/c1-11-12(2)18-15(13-4-5-13)20-16(11)22-6-8-23(9-7-22)17-19-14(10-24-3)21-25-17/h13H,4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJTMCACLPNVGCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1N2CCN(CC2)C3=NC(=NS3)COC)C4CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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